molecular formula C22H30N6O B608046 Samuraciclib CAS No. 1805833-75-3

Samuraciclib

Cat. No.: B608046
CAS No.: 1805833-75-3
M. Wt: 394.5 g/mol
InChI Key: YCVGLKWJKIKVBI-MJGOQNOKSA-N
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Description

Samuraciclib, also known as CT7001, is a novel, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making it a promising target for cancer therapy. This compound has shown preclinical activity in models of breast cancer, colon cancer, and acute myeloid leukemia .

Mechanism of Action

Target of Action

Samuraciclib, also known as ICEC0942, is a potent, selective, ATP-competitive and orally active inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a key role in the regulation of the cell cycle and global gene expression . It is necessary for transcription and acts by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (PolII) to enable transcription initiation . CDK7 additionally regulates the activities of a number of transcription factors, including estrogen receptor (ER)-α .

Mode of Action

This compound selectively engages with CDK7 in cancer cells, causing inhibition of proliferation and cell cycle arrest . It inhibits CDK7 activity in vitro with an IC50 of 41 nM . It displays 45-, 15-, 230- and 30-fold selectivity over CDK1, CDK2, CDK5, and CDK9, respectively .

Biochemical Pathways

The inhibition of CDK7 by this compound affects several biochemical pathways. It leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor (AR) splice variants . This contributes to its antitumor efficacy in vitro .

Pharmacokinetics

This compound has good oral bioavailability . The maximum tolerated dose is 360 mg once daily . Pharmacokinetic studies demonstrate dose proportionality (120 mg-480 mg), a half-life of approximately 75 hours, and no interaction with fulvestrant .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and induction of cell-cycle arrest in G1 . It reduces the phosphorylation of RNA polymerase II, a substrate of CDK7, in circulating lymphocytes and tumor tissue . In triple negative breast cancer (TNBC) expansion, one partial response (PR) was achieved . In combination with fulvestrant, 3 patients achieved PR .

Action Environment

Active mTOR (mammalian target of rapamycin) signaling promotes this compound-induced senescence . mTOR inhibition decreases this compound sensitivity, and increased mTOR-dependent growth signaling correlates with sensitivity in cancer cell lines . This suggests that the efficacy of this compound can be influenced by the presence of active mTOR signaling in the cancer cell environment .

Biochemical Analysis

Biochemical Properties

Samuraciclib selectively engages with CDK7 in cancer cells . It inhibits the proliferation of cancer cells and causes cell cycle arrest . The interaction between this compound and CDK7 leads to the activation of p53, induction of apoptosis, and suppression of transcription mediated by full-length and constitutively active androgen receptor splice variants .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces cell cycle arrest in prostate cancer cells . It also promotes an irreversible cell-cycle exit by inducing a senescent state . Moreover, it has been observed that active mTOR (mammalian target of rapamycin) signaling promotes this compound-induced senescence .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively engages with CDK7, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active androgen receptor splice variants . These actions contribute to its antitumor efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated an acceptable safety profile and pharmacokinetics supportive of once-daily oral administration . It has shown evidence of target engagement on several biomarkers that supports its mechanism of action . Moreover, plasma thymidine kinase activity, a measure of cell cycle progression, was inhibited with this compound administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, oral administration of this compound repressed the growth of castration-resistant prostate cancer xenografts and significantly augmented growth inhibition achieved by enzalutamide

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound inhibits CDK7, which plays a key role in regulating the cell cycle and controlling transcription of oncogenic and anti-apoptotic genes .

Preparation Methods

The synthetic routes and reaction conditions for samuraciclib are not extensively detailed in publicly available literature. it is known that this compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired biological activity. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Samuraciclib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Samuraciclib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Samuraciclib is unique among CDK inhibitors due to its selectivity for CDK7. Similar compounds include:

    Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.

    Ribociclib: Another CDK4/6 inhibitor with similar applications.

    Abemaciclib: Also a CDK4/6 inhibitor used in breast cancer therapy.

Compared to these compounds, this compound’s selectivity for CDK7 makes it a promising candidate for targeting cancers that are resistant to CDK4/6 inhibitors .

Properties

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805833-75-3
Record name CT-7001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samuraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMURACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Samuraciclib is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7) [, , , ]. CDK7 plays a critical role in both cell cycle progression and gene expression regulation. It activates other cell cycle-related CDKs (like CDK1, 2, 4, and 6) through phosphorylation, and also phosphorylates RNA polymerase II (Pol II), which is essential for transcription initiation [, , , , ].

A: By inhibiting CDK7, this compound disrupts both the cell cycle and gene expression in cancer cells. This leads to decreased cell proliferation, downregulation of oncogenes like c-Myc, and induction of apoptosis [, , ]. Its effects on estrogen receptor (ER) signaling also make it particularly relevant in hormone-sensitive cancers [, ].

A: Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed important insights into this compound's binding to CDK7. Key residues within the ATP-binding pocket of CDK7, particularly Asp155, play a crucial role in inhibitor selectivity []. Additionally, the flexibility of the G-rich and activation loops in CDK7 contributes to inhibitor specificity [].

A: Yes, molecular dynamics (MD) simulations have been employed to model this compound's binding to both CDK7 and CDK2 []. These simulations provide valuable insights into the dynamic interactions between the inhibitor and its target, aiding in the understanding of selectivity and potential resistance mechanisms.

A: While detailed SAR studies haven't been publicly disclosed, the development of this compound involved screening over a thousand analogues []. This suggests significant efforts were made to optimize its potency, selectivity, and pharmacological properties.

A: this compound demonstrates significant antitumor activity in both in vitro and in vivo models of breast cancer, including hormone receptor-positive, triple-negative, and patient-derived xenograft (PDX) models [, , , , ]. Notably, it shows efficacy in models of endocrine resistance, where current therapies often fail [].

A: Preclinical studies show that this compound enhances the activity of hormonal therapies like tamoxifen and fulvestrant in ER-positive breast cancer models [, ]. Combinations with CDK4/6 inhibitors have shown synergy in palbociclib-resistant models []. Research also suggests potential for synergistic combinations with other targeted therapies like PI3K inhibitors [].

A: this compound has progressed to Phase 2 clinical trials in patients with advanced hormone receptor-positive breast cancer, particularly those who have progressed after CDK4/6 inhibitor therapy [, ]. Trials are also evaluating its combination with fulvestrant and elacestrant (selective estrogen receptor degraders) [, ].

A: this compound has generally been well-tolerated in clinical trials, with the most common adverse events being gastrointestinal in nature, such as nausea, vomiting, and diarrhea [, , ]. These side effects are often low grade and manageable with standard antiemetic prophylaxis [].

A: Research suggests that patients with no detectable TP53 mutations in circulating tumor DNA (ctDNA) at baseline might derive greater benefit from this compound therapy [, ]. Additionally, the presence of activating PIK3CA mutations may promote a more sustained response to this compound []. Monitoring thymidine kinase activity (TKa) as a marker of proliferation may also be informative for predicting and monitoring treatment response [].

A: While clinical resistance to this compound is still being investigated, preclinical studies suggest that upregulation of ABC transporters may contribute to resistance to CDK7 inhibitors, including this compound [].

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